molecular formula C7H9N3O2 B13303958 3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid

3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13303958
M. Wt: 167.17 g/mol
InChI Key: WXNCMUHJNCEWLD-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a cyclobutyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-Triazole-3-carboxylic acid
  • 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,11,12)(H,8,9,10)

InChI Key

WXNCMUHJNCEWLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2)C(=O)O

Origin of Product

United States

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